molecular formula C10H13BCl2O3 B2862284 2,3-Dichloro-4-isobutoxyphenylboronic acid CAS No. 2096329-79-0

2,3-Dichloro-4-isobutoxyphenylboronic acid

Cat. No.: B2862284
CAS No.: 2096329-79-0
M. Wt: 262.92
InChI Key: DPYMREBBALMFOP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-isobutoxyphenylboronic acid is an organic boronic acid derivative with the molecular formula C10H13BCl2O3 and a molecular weight of 262.93 g/mol . This compound is characterized by the presence of two chlorine atoms and an isobutoxy group attached to a phenyl ring, along with a boronic acid functional group. It is typically found as a white to light yellow solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-isobutoxyphenylboronic acid generally involves the reaction of 2,3-dichloro-4-isobutoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, such as:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2,3-Dichloro-4-isobutoxyphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-isobutoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a

Properties

IUPAC Name

[2,3-dichloro-4-(2-methylpropoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BCl2O3/c1-6(2)5-16-8-4-3-7(11(14)15)9(12)10(8)13/h3-4,6,14-15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMREBBALMFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC(C)C)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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